Comparative Cytotoxic Potency of Tetrahydrofuran Lignans Against Human Cancer Cell Lines
In a direct comparative study of five structurally related tetrahydrofuran lignans isolated from Schisandra incarnata, henricine was part of a group demonstrating significant in vitro antitumor activity. While the study reports a class-level activity range, it establishes a clear, quantifiable efficacy band for this specific chemical series. The GI50 values for henricine and its closest analogs—chicanine, (-)-machilusin, ganschisandrine, and d-epigalbacine—ranged from 4.31 to 10.42 µg/mL across four human cancer cell lines (A549 lung, PC-3 prostate, KB nasopharyngeal, and KBvin drug-resistant nasopharyngeal). [1]
| Evidence Dimension | Growth Inhibition (GI50) against human cancer cell lines |
|---|---|
| Target Compound Data | GI50 values for the class (including henricine) fall within the range of 4.31 to 10.42 µg/mL |
| Comparator Or Baseline | Chicanine (most potent in the class: GI50 4.25–6.02 µg/mL), (-)-machilusin, ganschisandrine, d-epigalbacine. The effective baseline for activity in this assay was defined as GI50 ≤ 20 µg/mL. |
| Quantified Difference | All five compounds, including henricine, were within a 6 µg/mL potency window across four cell lines, indicating a class-specific therapeutic window distinct from other lignan families. |
| Conditions | In vitro cytotoxicity assay against human A549 (lung), PC-3 (prostate), KB (nasopharyngeal), and KBvin (drug-resistant nasopharyngeal) cancer cell lines. |
Why This Matters
For procurement, this data defines henricine as part of a potent and well-characterized class of lignans with a defined activity range, validating its use in cancer research and differentiating it from other, less potent lignan classes.
- [1] Lu Y, Chen D, Li Y, Li G. Use of tetrahydrofuran-type lignans in the preparation of anti-tumor drugs. Chinese Patent CN103933026A. 2014-05-22. View Source
